Lysylleucine

Description

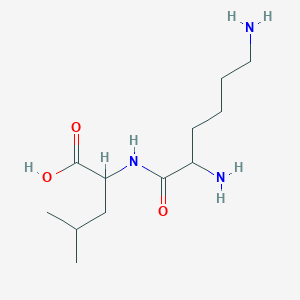

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIPDCIQTUXABX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decoding the Fecal Metabolome: The Emerging Role of the Lys-Leu Dipeptide in Host-Microbiome Dynamics and Oncology

Executive Summary

The transition from targeted amino acid profiling to untargeted high-resolution metabolomics has unveiled a hidden layer of bioactive molecules within the human gastrointestinal tract: dipeptides. Among these, Lysyl-Leucine (Lys-Leu) —a dipeptide composed of L-lysine and L-leucine—has emerged as a highly significant metabolite in human fecal metabolomics. Originally identified as a baseline constituent of human stool, recent multi-omics studies have repositioned Lys-Leu as a critical indicator of gut dysbiosis, altered proteolytic activity, and gastrointestinal oncogenesis. This whitepaper synthesizes the mechanistic origins of Lys-Leu, its clinical utility as a biomarker, and provides a field-proven, self-validating LC-MS/MS protocol for its precise quantification.

The Biochemical Landscape of Fecal Dipeptides

Historically, fecal metabolomics focused heavily on short-chain fatty acids (SCFAs) and primary bile acids. However, advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have highlighted the diagnostic power of intermediate protein degradation products.

Lys-Leu is officially recognized as a constituent of the human fecal metabolome, validated by its inclusion in the , where it was identified via untargeted LC-MS/MS in healthy vegetarian stool cohorts. The presence of Lys-Leu in feces is not merely a byproduct of incomplete digestion; it represents a dynamic equilibrium between host mucosal shedding, dietary protein intake, and the specific endopeptidase activity of the resident gut microbiome.

Mechanistic Pathways: Host-Microbiome Interplay

The accumulation or depletion of Lys-Leu in the colonic lumen is dictated by the microbiome's metabolic programming. Commensal bacteria and opportunistic pathogens secrete distinct proteases that cleave dietary proteins into specific dipeptide motifs.

In pathological states, this equilibrium is disrupted. For example, in pancreatic cancer, the intratumoral and gut microbiome undergoes severe dysbiosis, characterized by the enrichment of specific taxa such as Pseudomonas. Multi-omics analyses have demonstrated a direct correlation between Pseudomonas abundance and altered amino acid metabolism, specifically driving the aberrant accumulation of dipeptides like Lys-Leu[1]. These dipeptides can subsequently be absorbed via the intestinal PepT1 transporter or excreted, serving as non-invasive readouts of internal metabolic reprogramming.

Fig 1: Biosynthetic and pathophysiological pathway of fecal Lys-Leu.

Clinical Significance: Lys-Leu as an Oncological Biomarker

The diagnostic value of Lys-Leu has been robustly demonstrated across several oncological indications. By leveraging untargeted metabolomics, researchers have mapped the differential abundance of this dipeptide to specific cancer phenotypes.

Colorectal Cancer (CRC)

The fecal metabolome of CRC patients is highly distinct from healthy individuals. Studies integrating 16S rRNA sequencing with GC/LC-MS have shown that CRC patients exhibit a unique metabolic signature driven by dysbiosis. Lys-Leu has been explicitly reported as being detected in the fecal samples of patients with colorectal cancer[2], acting alongside other amino acid derivatives to differentiate CRC patients from healthy volunteers[3]. This suggests that CRC-associated microbiota actively remodel the luminal amino acid pool to support the nitrogen demands of tumorigenesis.

Pancreatic Cancer

Recent multi-omics research has identified 298 metabolites significantly altered in pancreatic cancer tissues and matched biofluids. Lys-Leu, along with Pro-Leu and Arg-Leu, was found to be significantly dysregulated, mapping to perturbed glycine, serine, and threonine metabolic pathways driven by the Pseudomonas genus[1].

Systemic Readouts: Brainstem Gliomas

Remarkably, the metabolic shifts involving Lys-Leu are not confined to the gut. In patients with highly aggressive H3K27M-mutant brainstem gliomas (BSGs), Lys-Leu was identified as one of three significantly elevated biomarkers in urine, demonstrating an Area Under the Curve (AUC) of ~75% for predicting the mutation status[2]. This highlights the dipeptide's role as a systemic tracer for oncological metabolic reprogramming.

Data Presentation: Lys-Leu Dynamics

| Pathology / Biological State | Sample Matrix | Lys-Leu Abundance Trend | Associated Microbiota / Driver | Clinical Utility |

| Colorectal Cancer (CRC) | Feces | Elevated | Dysbiotic shift (Amino acid metabolism) | Non-invasive screening biomarker |

| Pancreatic Cancer | Tissue / Feces | Significantly Altered | Pseudomonas enrichment | TME metabolic reprogramming indicator |

| Brainstem Glioma (BSG) | Urine | Elevated | H3K27M mutation | Systemic diagnostic biomarker |

| Healthy Baseline | Feces | Baseline (Detected) | Normal commensal flora | Reference standard (NIST RM 8048) |

Standardized Analytical Protocol: LC-MS/MS Quantification of Fecal Lys-Leu

Phase 1: Sample Preparation & Extraction

-

Lyophilization : Aliquot 100 mg of wet fecal material and lyophilize (freeze-dry) for 24 hours.

-

Causality: Fecal water content varies drastically (60-85%). Lyophilization ensures all downstream normalization is based on dry weight, eliminating moisture-induced statistical artifacts.

-

-

Homogenization : Add 500 µL of LC-MS grade ddH₂O at 4°C to the lyophilized pellet. Vortex vigorously for 1 minute.

-

Protein Precipitation : Add 1.0 mL of cold methanol (-20°C) containing 30 µL of 2-chloro-L-phenylalanine (0.2 mg/mL) as an internal standard.

-

Causality: Cold methanol instantly denatures endogenous proteases, halting the artificial ex vivo generation or degradation of Lys-Leu. The synthetic internal standard corrects for extraction recovery losses.

-

-

Extraction & Clarification : Sonicate the mixture in an ice-water bath for 10 minutes. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm at 4°C for 30 minutes. Transfer the supernatant to an autosampler vial.

Phase 2: LC-MS/MS Acquisition Parameters

-

Chromatography : Inject 2 µL onto a UPLC BEH Amide column (1.7 µm, 2.1 × 100 mm).

-

Causality: Dipeptides are highly polar. Standard C18 reversed-phase columns result in poor retention and peak shape for Lys-Leu. The Amide (HILIC) stationary phase ensures superior chromatographic resolution.

-

-

Mass Spectrometry : Utilize a Triple Quadrupole (QqQ) or Q-TOF MS in positive Electrospray Ionization (ESI+) mode.

-

MRM Transitions : For targeted quantification of Lys-Leu, set Q1 to m/z 260.3 (protonated precursor [M+H]⁺) and Q3 to m/z 242.9 (product ion), applying a collision energy of 18 eV[2].

Phase 3: Self-Validating Quality Control (QC)

-

System Suitability : Pool 10 µL from every extracted sample to create a composite QC sample. Inject this QC sample at the beginning of the run to condition the column, and subsequently after every 10 experimental samples.

-

Validation Metric : The analytical run is only validated if the Coefficient of Variation (CV) for the Lys-Leu peak area in the QC injections remains < 15% . This guarantees that instrument drift or matrix fouling has not compromised the data.

Fig 2: Standardized LC-MS/MS workflow for Lys-Leu quantification.

Conclusion & Future Perspectives

The identification of Lys-Leu in the human fecal metabolome represents a critical leap from observing broad metabolic classes to tracking specific, sequence-defined signaling molecules. Its elevation in colorectal cancer, correlation with pancreatic cancer dysbiosis, and systemic presence in brainstem gliomas position Lys-Leu as a high-value target for non-invasive diagnostic panels. Future drug development efforts should investigate whether Lys-Leu acts merely as a passive biomarker of altered proteolysis, or if it actively modulates host immunity and tumor microenvironments via intestinal peptide receptors.

References

-

National Institute of Standards and Technology (NIST). (2025). Reference Material 8048 Human Fecal Material. Certificate of Analysis. URL:[Link]

-

Shi, Z., et al. (2025). Identification of urinary metabolic biomarkers for histone 3 lysine27-to-methionine mutation diagnosis in brainstem gliomas. Neuro-Oncology. PubMed Central (PMC). URL:[Link]

-

Gao, Y., et al. (2025). Microbiome-metabolome interplay in pancreatic cancer progression: insights from multi-omics analysis. ResearchGate. URL:[Link]

-

Chen, F., et al. (2019). Integrated microbiome and metabolome analysis reveals a novel interplay between commensal bacteria and metabolites in colorectal cancer. Theranostics, 9(14), 4101-4114. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of urinary metabolic biomarkers for histone 3 lysine27-to-methionine mutation diagnosis in brainstem gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated microbiome and metabolome analysis reveals a novel interplay between commensal bacteria and metabolites in colorectal cancer [thno.org]

Technical Guide: Lysylleucine Maillard Reaction Products (MRPs) – Antioxidant Mechanisms and Synthesis

Executive Summary

This technical guide provides an in-depth analysis of the antioxidant properties inherent to Maillard Reaction Products (MRPs) derived from the dipeptide Lysyl-Leucine (Lys-Leu) . Unlike free amino acids, Lys-Leu peptides exhibit unique reaction kinetics with reducing sugars, resulting in amphiphilic conjugates with superior radical scavenging capabilities. This document details the chemical basis of these properties, provides a validated synthesis protocol, and outlines the analytical frameworks required for their characterization in drug development and functional food applications.

Chemical Basis: The Lys-Leu Advantage

The Maillard reaction is a non-enzymatic browning process involving the condensation of a carbonyl group (from a reducing sugar) with a nucleophilic amino group.[1][2][3][4][5][6] The dipeptide Lys-Leu presents a distinct structural advantage over free lysine or other dipeptides (e.g., Leu-Lys) due to its specific electronic and steric configuration.

Structural Reactivity

Lys-Leu contains two primary nucleophilic sites available for glycation:

-

The N-terminal

-amino group: Highly reactive due to lower pKa compared to the -

The Lysine

-amino group: Provides a secondary site for cross-linking.

Research indicates that Lys-Leu generates MRPs with significantly higher antioxidant activity than its reverse sequence, Leu-Lys . This is attributed to the spatial arrangement where the hydrophobic Leucine residue, positioned at the C-terminus, enhances the lipid solubility of the resulting MRPs, allowing them to function effectively in both aqueous and lipid-phase radical systems (amphiphilicity).

Mechanistic Pathway

The reaction proceeds through the formation of a Schiff base, which undergoes Amadori rearrangement to form relatively stable ketoamines (Amadori products).[7] In Lys-Leu systems, these intermediates degrade into reductones and melanoidins—high molecular weight polymers that act as electron donors.

Diagram 1: Lys-Leu Maillard Reaction Pathway

The following diagram illustrates the transformation of Lys-Leu and Glucose into bioactive antioxidant species.

Caption: Kinetic pathway of Lys-Leu glycation. The formation of Reductones and Melanoidins is the critical phase for antioxidant capacity development.

Antioxidant Mechanisms[2][3][5][9][10][11][12]

The antioxidant capacity of Lys-Leu MRPs is multimodal, operating through three distinct mechanisms:

Hydrogen Atom Transfer (HAT)

Melanoidins formed from Lys-Leu possess enaminol and hydroxyl groups. These moieties can donate hydrogen atoms to stabilize peroxyl radicals (

Single Electron Transfer (SET)

The conjugated double-bond systems within the advanced MRPs allow for electron delocalization. Lys-Leu MRPs act as potent electron donors to reduce oxidants (e.g., reducing

Metal Chelation

The nitrogen atoms in the peptide backbone and the oxygen atoms derived from the sugar moiety form coordinate bonds with transition metals. This effectively "cages" pro-oxidant metals like Copper and Iron, rendering them inert.

Experimental Protocol: Synthesis & Isolation

Objective: To synthesize and isolate high-activity Lys-Leu MRPs using a Glucose-Peptide model system. Safety Note: Perform all heating steps in a fume hood due to the generation of volatile compounds.

Materials

-

Peptide: Lysyl-Leucine (Lys-Leu), purity >95%.

-

Sugar: D-Glucose (anhydrous).

-

Buffer: 0.1 M Phosphate buffer (pH 10.0 is optimal for maximizing reaction rate, though pH 7.4 mimics physiological conditions).

-

Solvent: Ultrapure water (Milli-Q).

Synthesis Workflow

-

Preparation: Dissolve Lys-Leu and Glucose in a 1:1 molar ratio (e.g., 20 mM each) in phosphate buffer.

-

Thermal Treatment: Transfer the solution to a screw-capped Pyrex tube. Heat at 100°C – 120°C for 2 to 4 hours in an oil bath.

-

Quenching: Immediately cool the reaction vessel in an ice bath to 4°C to halt the reaction.

-

Purification (Ultrafiltration):

-

Centrifuge the crude mixture at 10,000

g for 15 minutes to remove large precipitates. -

Pass the supernatant through a 3 kDa Molecular Weight Cut-Off (MWCO) membrane.

-

Rationale: The <3 kDa fraction typically contains the most active low-molecular-weight antioxidants, while the retentate contains larger, less soluble melanoidins.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the isolation of bioactive Lys-Leu Maillard reaction fractions.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized MRPs must be characterized before efficacy testing.

| Parameter | Method | Expected Observation for Lys-Leu MRPs |

| Browning Intensity | UV-Vis Absorbance (420 nm) | Linear increase with heating time; indicates melanoidin formation. |

| Intermediate Formation | UV Absorbance (294 nm) | Peak at 294 nm indicates uncolored intermediate compounds (UPs). |

| Fluorescence | Excitation 340-370 nm / Emission 420-450 nm | Indicates formation of fluorescent cross-links (e.g., pentosidine-like structures). |

| Molecular Weight | HPLC-SEC (Size Exclusion) | Shift from discrete peptide peaks to broad polymeric distributions. |

Activity Assay Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of the MRPs to donate hydrogen atoms.

-

Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in 95% ethanol.

-

Procedure: Mix 100

L of Lys-Leu MRP sample with 100 -

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Read absorbance at 517 nm (

). -

Calculation:

Control is water/buffer + DPPH.

ABTS Cation Radical Assay

Suitable for both hydrophilic and lipophilic systems, ideal for the amphiphilic Lys-Leu MRPs.

-

Generation: React 7 mM ABTS with 2.45 mM potassium persulfate. Store in dark for 12-16 hours.

-

Dilution: Dilute with ethanol until absorbance at 734 nm is

. -

Procedure: Mix 10

L sample with 190 -

Measurement: Read absorbance at 734 nm after 6 minutes.

References

-

Yokoyama, T., et al. (2026). The Antioxidant and Antiaging Properties of Maillard Reaction Products Derived From Dipeptide Lys–Leu in Caenorhabditis elegans. Food Science & Nutrition.

-

Zhuang, Y., & Sun, L. (2011). Antioxidant activity of Maillard reaction products from lysine-glucose model system as related to optical property and copper (II). African Journal of Biotechnology.

-

Su, G., et al. (2011). Characterization of antioxidant activity and volatile compounds of Maillard reaction products derived from different peptide fractions. Food Research International.

-

Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. The Antioxidant and Antiaging Properties of Maillard Reaction Products Derived From Dipeptide Lys–Leu in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Antioxidant and Antiaging Properties of Maillard Reaction Products Derived From Dipeptide Lys-Leu in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Maillard reaction between oligopeptides and reducing sugar at body temperature: The putative anti-glycation agents [frontiersin.org]

Methodological & Application

Protocol for solid-phase synthesis of Lys-Leu dipeptide

Application Note & Protocol: Solid-Phase Synthesis of Lys-Leu Dipeptide

Abstract

This guide details the synthesis of the dipeptide Lysyl-Leucine (H-Lys-Leu-OH) using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). While dipeptides appear structurally simple, their synthesis requires rigorous attention to protecting group orthogonality and resin selection to prevent racemization and ensure high purity. This protocol utilizes Fmoc-Leu-Wang resin to yield the C-terminal free acid and employs Fmoc-Lys(Boc)-OH to ensure complete side-chain deprotection during the final acid cleavage.

Introduction & Strategic Analysis

The synthesis of H-Lys-Leu-OH serves as a fundamental model for understanding orthogonal protection in SPPS. The critical challenge lies in the Lysine side chain . We utilize the tert-butyloxycarbonyl (Boc) group for the

Why Wang Resin? To obtain the free carboxylic acid (C-terminal -OH), Wang resin is the industry standard. It utilizes a p-alkoxybenzyl alcohol linker that is acid-labile. We recommend using pre-loaded Fmoc-Leu-Wang resin . Manual loading of the first amino acid onto unfunctionalized Wang resin often requires symmetric anhydride activation, which carries a higher risk of racemization and lower loading efficiency compared to industrial pre-loaded supports.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | Fmoc-Leu-Wang Resin (0.4–0.8 mmol/g) | Solid support delivering C-terminal acid. |

| Amino Acid | Fmoc-Lys(Boc)-OH | Protected N-terminal residue.[4] |

| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activates carboxyl group for amide bond formation. |

| Base | DIEA (N,N-Diisopropylethylamine) | Tertiary amine base to initiate activation. |

| Deprotection | 20% Piperidine in DMF (v/v) | Removes Fmoc group via |

| Cleavage Cocktail | TFA / TIS / H | Cleaves peptide from resin and removes Boc group. |

| Solvents | DMF (Peptide Synthesis Grade), DCM, Diethyl Ether | Washing and precipitation.[7] |

Experimental Workflow (Visualized)

The following diagram illustrates the cyclic nature of the synthesis and the specific chemical transitions.

Caption: Step-wise SPPS cycle for Lys-Leu synthesis highlighting orthogonal deprotection steps.

Detailed Protocol

Step 1: Resin Preparation & Swelling[6][9][10][11][12]

-

Weigh 200 mg of Fmoc-Leu-Wang resin into a fritted polypropylene reaction vessel.

-

Add 5 mL DMF and swell for 30 minutes at room temperature.

-

Expert Insight: Adequate swelling is non-negotiable. It allows the polymer matrix (polystyrene) to expand, exposing the reactive sites. Inadequate swelling leads to "deletion sequences" where the amino acid fails to couple.

-

Step 2: Fmoc Deprotection (Leu)[6]

-

Agitate for 5 minutes . Drain.

-

Add fresh 20% Piperidine/DMF and agitate for 15 minutes .

Step 3: Coupling of Lysine

-

Prepare Activation Solution:

-

Calculate 3 equivalents (eq) relative to resin loading.

-

Mix Fmoc-Lys(Boc)-OH (3 eq) and HBTU (2.9 eq) in minimal DMF.

-

Add DIEA (6 eq) . The solution should turn yellow.

-

Note: Activate for only 1-2 minutes before adding to resin to prevent formation of guanidinium by-products.

-

-

Agitate for 45–60 minutes at room temperature.

-

QC Check: Perform a Kaiser Test .[8][9] The beads should remain yellow/colorless , indicating complete coupling (no free amines left).

Step 4: Final Fmoc Removal

-

Repeat the deprotection protocol (Step 2) to remove the N-terminal Fmoc group from the Lysine.

-

Wash thoroughly with DMF, then DCM, then Methanol .

-

Dry the resin under vacuum for at least 2 hours.

-

Critical: The resin must be bone-dry before adding TFA. Residual DCM is acceptable, but residual DMF can form formyl-adducts during cleavage.

-

Step 5: Global Cleavage & Side-Chain Deprotection

-

Prepare Cleavage Cocktail : 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H

O.-

Mechanism:[2][6][10] TFA cleaves the ester linkage to the resin and removes the acid-labile Boc group from the Lysine side chain. TIS acts as a carbocation scavenger to prevent re-attachment of the Boc cation to the peptide (specifically to the Trp or Tyr residues if they were present, but here it protects the reactive amines) [2].

-

-

Add 5 mL cocktail to the dried resin.

-

Agitate for 2 hours at room temperature.

Step 6: Isolation (Ether Precipitation)

-

Filter the resin and collect the filtrate (TFA solution) into a 50 mL centrifuge tube.

-

Evaporate TFA under a nitrogen stream until the volume is reduced to ~1 mL.

-

Add 30 mL cold diethyl ether (-20°C). The peptide will precipitate as a white solid.[3]

-

Centrifuge (3000 rpm, 5 min) and decant the ether.

-

Repeat the ether wash 2 more times to remove scavengers.

-

Dissolve the pellet in H

O/Acetonitrile and lyophilize.

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Theoretical Mass | 273.3 g/mol (Monoisotopic) | Calculated |

| Expected Ion | [M+H] | ESI-MS |

| Purity Goal | >95% | RP-HPLC (C18 column, 220 nm) |

| Appearance | White fluffy powder | Visual Inspection |

Troubleshooting Guide:

| Observation | Probable Cause | Corrective Action |

| Low Yield | Incomplete Cleavage | Extend TFA cleavage time to 3 hours; ensure resin was dry. |

| Kaiser Test (+) after Coupling | Incomplete Coupling | Perform a "Double Coupling" (repeat Step 3 with fresh reagents). |

| Extra Mass (+56 Da) | t-Butyl adduct | Inufficient scavengers (TIS) during cleavage. Use fresh TIS. |

References

-

Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry. 9[9]

-

BenchChem. (2025).[3][6][12] A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Application Note. 3

-

Sigma-Aldrich. (2023). Fmoc Resin Cleavage and Deprotection Protocols. Technical Bulletin. 7[1][4][13][9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 9. chempep.com [chempep.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

Application Note: High-Resolution LC-MS/MS Quantification of Lysylleucine (Lys-Leu) in Biological Fluids

Part 1: Introduction & Scientific Context[1][2][3]

The Analytical Challenge: Small Peptide, Big Problem

Lysylleucine (Lys-Leu) is a bioactive dipeptide of significant interest in metabolic research, particularly regarding angiotensin-converting enzyme (ACE) inhibition and proteolytic pathways. However, its quantification in biological fluids (plasma, serum, CSF) presents a "perfect storm" of bioanalytical challenges:

-

Extreme Polarity: As a zwitterionic dipeptide, Lys-Leu retains poorly on standard C18 Reversed-Phase (RP) columns, often eluting in the void volume where ion suppression is highest.

-

Isobaric Interference: The sample matrix contains the exact reverse sequence, Leucyllysine (Leu-Lys), and constitutional isomers like Isoleucyllysine (Ile-Lys). These compounds share the same molecular weight (

) and precursor ion ( -

Matrix Instability: Dipeptides are rapid substrates for plasma peptidases (DPP-IV, aminopeptidases), requiring immediate stabilization during sample collection.

The Solution: HILIC-MS/MS with Sequence-Specific Fragmentation

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. Unlike ion-pairing methods that contaminate MS sources, HILIC provides native retention of polar analytes and orthogonal selectivity to separate sequence isomers. We achieve specificity not just by retention time, but by targeting sequence-diagnostic y-ions generated during collision-induced dissociation (CID).

Part 2: Method Development Strategy (Expert Logic)

Chromatographic Selection: Why HILIC?

Standard C18 columns require ion-pairing reagents (e.g., HFBA) to retain Lys-Leu, which suppress ionization and require long equilibration times.

-

Choice: Amide-based HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80).

-

Mechanism: The amide stationary phase forms a water-rich layer. Lys-Leu partitions into this layer via hydrogen bonding and electrostatic interactions.

-

Benefit: Isomers are separated based on their effective pKa and hydrodynamic volume. Lys-Leu (N-term basic) and Leu-Lys (C-term basic) interact differently with the stationary phase.

Mass Spectrometry Logic: The "y-ion" Rule

To distinguish Lys-Leu from Leu-Lys, we exploit peptide fragmentation rules.

-

Precursor:

(Common to both). -

Fragmentation:

-

Lys-Leu: Cleavage at the peptide bond yields a y1 ion of Leucine (

). -

Leu-Lys: Cleavage yields a y1 ion of Lysine (

).

-

-

Result: By monitoring

, we specifically target Lys-Leu. We monitor

Part 3: Detailed Protocol

A. Reagents & Materials[1][4][5][6]

-

Standards: Lys-Leu (Sigma-Aldrich), Leu-Lys (Bachem), Internal Standard (Lys-Leu-

or generic Val-Tyr- -

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

-

Stabilizer: 10% Trichloroacetic Acid (TCA) or Protease Inhibitor Cocktail (e.g., Roche cOmplete™).

B. Sample Preparation (Protein Precipitation)

Rationale: HILIC requires high-organic injection solvents. Aqueous extracts cause peak distortion.

-

Collection: Collect blood into pre-chilled tubes containing EDTA and protease inhibitor. Centrifuge immediately (

, 10 min, 4°C). -

Precipitation: Transfer

plasma to a clean tube. -

IS Addition: Add

Internal Standard working solution ( -

Extraction: Add

cold Acetonitrile:Water (95:5) containing 0.1% Formic Acid.-

Note: High organic content precipitates proteins AND matches HILIC initial conditions.

-

-

Vortex/Spin: Vortex 30s; Centrifuge

for 10 min at 4°C. -

Transfer: Transfer

supernatant to an autosampler vial. Do not evaporate/reconstitute (risk of hydrolysis).

C. LC-MS/MS Conditions[5][7][8]

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Column: Waters XBridge BEH Amide (

). -

Temperature: 35°C.

-

Flow Rate:

. -

Injection Vol:

(Keep low to prevent solvent effects).

Mobile Phases:

-

A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[1]

-

B: Acetonitrile (0.1% Formic Acid).

Gradient Table:

| Time (min) | %B (Organic) | Event |

|---|---|---|

| 0.00 | 90% | Initial Hold (Loading) |

| 1.00 | 90% | End Loading |

| 6.00 | 60% | Linear Gradient (Elution) |

| 6.10 | 40% | Column Wash |

| 8.00 | 40% | End Wash |

| 8.10 | 90% | Re-equilibration |

| 11.00 | 90% | End Run |

Mass Spectrometry (Source Parameters - ESI Positive):

-

Capillary Voltage: 3.5 kV

-

Gas Temp: 300°C

-

Nebulizer: 45 psi

-

Sheath Gas: 350°C, 11 L/min

MRM Transitions:

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Ion Type |

| Lys-Leu (Quant) | 260.2 | 132.1 | 15 | y1 (Leu) |

| Lys-Leu (Qual) | 260.2 | 84.1 | 25 | Immonium (Lys) |

| Leu-Lys (Interference) | 260.2 | 147.1 | 15 | y1 (Lys) |

| Internal Standard | 266.2 | 138.1 | 15 | y1 (Labeled) |

Part 4: Workflow Visualization

Caption: Step-by-step workflow for Lysylleucine quantification, highlighting the critical stabilization and isomer differentiation steps.

Part 5: Validation & Troubleshooting

Validation Parameters (FDA Bioanalytical Guidelines)

-

Linearity:

( -

Accuracy/Precision: Intra/Inter-day CV < 15%.

-

Matrix Effect: HILIC often shows signal enhancement. Use matrix-matched calibration curves or stable-isotope labeled IS to compensate.

-

Stability:

-

Benchtop: Unstable (degrades < 2 hours without inhibitors).

-

Autosampler: Stable for 24 hours at 4°C in 90% ACN.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure buffer pH is 3.0; increase Ammonium Formate to 20mM. |

| Split Peaks | Injection solvent too aqueous. | Ensure sample diluent matches initial mobile phase (90% ACN). |

| High Background | Accumulation of matrix on column. | Run a "sawtooth" wash gradient (90% -> 20% B) every 10 samples. |

| Isomer Co-elution | Gradient too steep. | Flatten the gradient slope between 4-7 minutes. |

References

-

Separation of Polar Metabolites (HILIC)

-

Peptide Fragmentation Rules

- Title: Fragmentation of protonated peptides: Surface-induced dissociation in conjunction with a quantum mechanical approach.

- Source: Journal of the American Society for Mass Spectrometry (via NIH).

-

URL:[Link] (General principle citation for y/b ion formation).

-

ACE Inhibitory Peptides (Lys-Leu Context)

- Title: Structural Requirements of Angiotensin I-Converting Enzyme Inhibitory Peptides.

- Source: Journal of Agricultural and Food Chemistry.

-

URL:[Link]

-

Isomer Differentiation (Leu/Ile)

- Title: Distinguishing between Leucine and Isoleucine by Integr

- Source: Analytical Chemistry (NIH/PubMed).

-

URL:[Link]

Sources

High-Sensitivity Targeted Metabolomics: MRM Transitions and LC-MS/MS Protocol for Lys-Leu Dipeptide Detection

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma, Serum, and Cell Lysates

Executive Summary

The accurate quantification of dipeptides such as Lysine-Leucine (Lys-Leu) is increasingly critical in targeted metabolomics, nutritional profiling, and biomarker discovery. Dipeptides serve as vital intermediates in protein metabolism and possess unique bioactive properties[1]. However, their high polarity and zwitterionic nature present distinct analytical challenges.

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the underivatized detection of Lys-Leu. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) and optimized Multiple Reaction Monitoring (MRM) transitions, this method eliminates the need for time-consuming derivatization steps while ensuring high sequence specificity and sensitivity.

Mechanistic Insights: Chromatography and Fragmentation Dynamics

Chromatographic Causality: Why HILIC?

Standard reversed-phase (RP) C18 columns are generally poorly suited for underivatized dipeptides. Highly polar molecules like Lys-Leu exhibit minimal retention on hydrophobic stationary phases, often eluting in the void volume. This co-elution with unretained salts and polar lipids leads to severe ion suppression and poor reproducibility[2].

To counteract this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase (e.g., amide or silica) and a highly organic mobile phase. This setup provides excellent retention for zwitterionic dipeptides and significantly enhances electrospray ionization (ESI) efficiency due to the high volatility of the acetonitrile-rich mobile phase[2].

Fragmentation Logic: Selecting the Right MRM Transitions

In positive ESI mode, Lys-Leu readily forms a protonated precursor ion

-

Peptide Bond Cleavage (Low Collision Energy): Yields the y1 ion (m/z 132.1) corresponding to the Leucine residue, and the b1 ion (m/z 129.1) corresponding to the Lysine residue.

-

Deep Fragmentation (High Collision Energy): Yields immonium ions for Lysine (m/z 84.1) and Leucine (m/z 86.1).

The Causality of Quantifier Selection:

While immonium ions (m/z 84.1 and 86.1) often produce the most intense signals, they are explicitly rejected as primary quantifiers. Immonium ions lack sequence specificity; any peptide or protein fragment containing Lys or Leu will generate them, leading to high background noise in complex biological matrices. Instead, the y1 ion (m/z 132.1) is selected as the quantifier. This transition (

Fig 1. Collision-induced dissociation (CID) fragmentation pathways of the Lys-Leu dipeptide.

Experimental Workflow

Fig 2. End-to-end LC-MS/MS workflow for targeted Lys-Leu dipeptide quantification.

Step-by-Step Protocol

Sample Preparation (Protein Precipitation)

Self-Validation Note: This single-step extraction ensures metabolic quenching while maintaining the dipeptide in its native, underivatized state[4].

-

Aliquot: Transfer

of plasma, serum, or homogenized cell lysate into a pre-chilled 1.5 mL Eppendorf tube. -

Internal Standard Addition: Add

of stable-isotope-labeled internal standard (IS) working solution (e.g., Lys-Leu- -

Protein Crash: Add

of ice-cold Acetonitrile (LC-MS grade). -

Vortex & Incubate: Vortex vigorously for 30 seconds. Incubate at

for 20 minutes to maximize protein precipitation. -

Centrifugation: Centrifuge at

for 15 minutes at -

Transfer: Carefully transfer

of the clear supernatant into an LC autosampler vial equipped with a glass insert.

Chromatographic Separation (HILIC)

-

Column: Waters ACQUITY UPLC BEH Amide (

) or equivalent. -

Column Temperature:

-

Autosampler Temperature:

-

Injection Volume:

-

Mobile Phase A:

Ammonium formate in Water containing -

Mobile Phase B:

Ammonium formate in -

Flow Rate:

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

|---|---|---|---|

| 0.0 | 5.0 | 95.0 | Initial |

| 1.0 | 5.0 | 95.0 | 6 (Linear) |

| 5.0 | 50.0 | 50.0 | 6 (Linear) |

| 6.0 | 50.0 | 50.0 | 6 (Linear) |

| 6.1 | 5.0 | 95.0 | 6 (Linear) |

| 8.0 | 5.0 | 95.0 | Re-equilibration |

Mass Spectrometry (MRM) Parameters

Configure the Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS) in Positive Electrospray Ionization (ESI+) mode.

General Source Parameters:

-

Capillary/IonSpray Voltage:

-

Source Temperature:

-

Desolvation Gas:

-

Cone Gas:

MRM Transitions for Lys-Leu:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|---|---|

| Lys-Leu | 260.2 | 132.1 | 50 | 40 | 18 | Quantifier (y1) |

| Lys-Leu | 260.2 | 129.1 | 50 | 40 | 18 | Qualifier (b1) |

| Lys-Leu | 260.2 | 84.1 | 50 | 40 | 35 | Qualifier (Lys imm) |

| Lys-Leu | 260.2 | 86.1 | 50 | 40 | 35 | Qualifier (Leu imm) |

Quality Control & Validation Directives

To ensure the trustworthiness of the analytical batch, the following self-validating system must be implemented:

-

Matrix Effect Evaluation: Perform a post-column infusion of the Lys-Leu standard while injecting a blank matrix extract. Monitor the baseline for ion suppression zones. Ensure the Lys-Leu retention time does not fall within a suppression window.

-

Isotopic Overlap Verification: Ensure the isotopic envelope of the internal standard does not contribute to the endogenous analyte signal (cross-talk). A mass difference of at least

for the IS is recommended[2]. -

Carryover Assessment: Inject a solvent blank immediately following the highest calibration standard. The signal in the blank must be

of the Lower Limit of Quantification (LLOQ).

References

Sources

- 1. Frontiers | Liver Metabolome and Proteome Response of Turbot (Scophthalmus maximus) to Lysine and Leucine in Free and Dipeptide Forms [frontiersin.org]

- 2. Advancements in Mass Spectrometry-Based Targeted Metabolomics and Lipidomics: Implications for Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bumc.bu.edu [bumc.bu.edu]

- 4. MFSD1 with its accessory subunit GLMP functions as a general dipeptide uniporter in lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: High-Sensitivity HPLC Analysis of Lysylleucine via Optimized FMOC-Cl Derivatization

Topic: Optimized FMOC-Cl Derivatization Protocol for High-Sensitivity HPLC Analysis of Lysylleucine (Lys-Leu) Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract & Introduction

The dipeptide Lysylleucine (Lys-Leu) serves as a critical biomarker in nutritional physiology and a stability marker in bioactive peptide formulations. While UV detection (210–220 nm) is possible, it suffers from poor sensitivity and matrix interference. Pre-column derivatization with 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) offers a superior alternative, enhancing sensitivity by 2–3 orders of magnitude via fluorescence detection (FLD).

However, Lys-Leu presents a unique analytical challenge: it possesses two primary amine sites (the N-terminal

This guide details an optimized protocol designed to force complete bis-derivatization , ensuring a single, highly fluorescent, and hydrophobic analyte (Bis-FMOC-Lys-Leu) that is easily separated from matrix interferences.

Chemical Basis & Reaction Mechanism[1]

The "Bis-Tagging" Strategy

Unlike standard amino acids, Lys-Leu requires a molar excess of FMOC-Cl sufficient to tag both amine groups simultaneously. The reaction proceeds via nucleophilic attack of the unprotonated amines on the FMOC-Cl carbonyl carbon under alkaline conditions (pH > 8.0).

Key Mechanistic Insight: The

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the stepwise derivatization of Lys-Leu. Achieving the Bis-FMOC product requires sufficient pH and reagent excess to overcome the higher pKa of the Lysine side chain.

Critical Optimization Parameters

The following parameters were optimized to maximize the yield of Bis-FMOC-Lys-Leu while minimizing the interfering FMOC-OH peak.

| Parameter | Optimized Condition | Scientific Rationale |

| Buffer pH | Borate Buffer, pH 9.2 | Balances deprotonation of the |

| Reagent Ratio | > 20:1 (FMOC:Peptide) | A stoichiometric excess is vital. Lys-Leu consumes 2 moles of FMOC per mole of peptide. Insufficient reagent leads to split peaks (Mono- vs Bis-). |

| Solvent | Acetonitrile (ACN) | FMOC-Cl is unstable in alcohols (forms FMOC-OR). ACN ensures solubility and compatibility with the reaction. |

| Extraction | Pentane / Heptane | FMOC-Cl is non-polar; its hydrolysis product (FMOC-OH) is polar at pH 9. Pentane extraction removes unreacted FMOC-Cl, preventing it from forming more FMOC-OH during injection. |

Experimental Protocol (SOP)

Safety Note: FMOC-Cl is corrosive and a lachrymator. Work in a fume hood.

Reagent Preparation

-

Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in HPLC-grade water. Adjust pH to 9.2 using 1 M NaOH.

-

FMOC-Cl Solution (5 mM): Dissolve 13 mg of FMOC-Cl in 10 mL of HPLC-grade Acetonitrile. Prepare fresh daily.

-

Extraction Solvent: n-Pentane or n-Heptane (HPLC grade).

-

Mobile Phase A: 50 mM Sodium Acetate, pH 4.2 (adjusted with glacial acetic acid).

-

Mobile Phase B: 100% Acetonitrile.

Derivatization Workflow

Figure 2: Step-by-step derivatization and cleanup workflow.[5][6] The pentane extraction step is critical for removing excess reagent.

Detailed Steps

-

Mix: In a 1.5 mL microcentrifuge tube, combine 100 µL of sample (Lys-Leu standard or unknown) with 100 µL of Borate Buffer .

-

React: Add 200 µL of FMOC-Cl solution . Vortex immediately for 10 seconds.

-

Incubate: Let stand at room temperature for 2 minutes . (Reaction is rapid; longer times increase hydrolysis).

-

Extract: Add 500 µL of Pentane . Vortex vigorously for 30 seconds.

-

Separate: Allow phases to separate (approx. 1 min). The top layer is Pentane (containing excess FMOC-Cl). The bottom layer is the aqueous derivatized sample.

-

Clarify: Carefully pipette the bottom aqueous layer into an HPLC vial insert. Avoid taking any of the interface.

HPLC Method Conditions

Because Bis-FMOC-Lys-Leu is highly hydrophobic (two bulky fluorenyl groups), it will elute significantly later than mono-amino acids.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Temperature: 40°C (Improves peak shape and reduces backpressure).

-

Flow Rate: 1.0 mL/min.

-

Detection (FLD): Excitation: 265 nm | Emission: 310 nm .

-

Gradient Profile:

| Time (min) | % Mobile Phase A (Acetate pH 4.2) | % Mobile Phase B (ACN) | Event |

| 0.0 | 70 | 30 | Injection |

| 2.0 | 70 | 30 | Elution of polar impurities |

| 15.0 | 10 | 90 | Elution of Bis-FMOC-Lys-Leu |

| 17.0 | 10 | 90 | Wash |

| 17.1 | 70 | 30 | Re-equilibration |

| 22.0 | 70 | 30 | End |

Note: The FMOC-OH hydrolysis product typically elutes early (approx. 30-40% B), while the Bis-FMOC-Lys-Leu will elute late (approx. 70-80% B). This wide separation window eliminates interference.

Troubleshooting & Validation

Common Issues

-

Double Peaks: Indicates incomplete derivatization.

-

Solution: Increase FMOC-Cl concentration or verify Buffer pH is > 9.0.

-

-

High Background: Excess FMOC-OH.

-

Solution: Ensure fresh FMOC-Cl reagents (avoid moisture) and perform the pentane extraction meticulously.

-

-

Precipitation:

-

Solution: The Bis-FMOC derivative is hydrophobic. If precipitation occurs in the vial, dilute the final aqueous layer with 50% ACN before injection (ensure solubility).

-

Validation Criteria (Self-Check)

-

Linearity:

over 0.1 – 100 µM range.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Recovery: Spike samples should show 95–105% recovery.

-

LOD: Expect limits of detection in the low femtomole range (e.g., 10–50 fmol on column).

References

-

Review of FMOC-Cl Derivatization

-

Comparison of Derivatization Agents

-

Optimization of FMOC Conditions

-

Lysine Specifics in Biological Samples

-

General Protocol for Amines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. ikm.org.my [ikm.org.my]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. How to completely remove FMOC-OH from the aqueous phase afte - Chromatography Forum [chromforum.org]

- 10. researchgate.net [researchgate.net]

Application Note: Synthesis and Characterization of Bioactive Lysylleucine-Derived Maillard Reaction Products

Executive Summary & Scientific Rationale

The Maillard reaction, typically associated with the browning of food and the formation of pathological Advanced Glycation End-products (AGEs), has a dual nature. Recent investigations reveal that controlled Maillard reactions between specific dipeptides and reducing sugars yield compounds with significant bioactivity. Specifically, Lysylleucine (Lys-Leu) derived Maillard Reaction Products (MRPs) have demonstrated potent antioxidant capabilities and the ability to extend lifespan in Caenorhabditis elegans models via the insulin/IGF-1 signaling pathway.[1][2][3]

This protocol details the controlled synthesis, isolation, and characterization of Lys-Leu MRPs. Unlike random protein glycation, this method focuses on a specific dipeptide-sugar interaction to maximize the yield of bioactive intermediates (Amadori products) and specific melanoidins while minimizing the formation of toxic, late-stage AGEs.

Key Mechanistic Insight

The reactivity of Lys-Leu stems from the

Reaction Pathway Visualization

The following diagram outlines the chemical progression from the initial dipeptide-sugar condensation to the formation of bioactive MRPs.

Figure 1: Pathway of Lys-Leu Maillard reaction. The protocol targets the "Bioactive MRPs" window while minimizing toxic AGE accumulation.

Materials and Equipment

Reagents

-

Peptide: L-Lysyl-L-leucine (Lys-Leu) dipeptide (Purity

98%). -

Reducing Sugar: D-Glucose (Anhydrous, ACS reagent).

-

Buffer System: Sodium Carbonate (

), pH 10.0 or pH adjusted to 9.0–10.0 depending on specific optimization needs. -

Solvent: Ultrapure water (Milli-Q or equivalent, 18.2 M

cm).

Equipment

-

Heating Block: Dry thermos unit capable of maintaining 90°C

0.5°C (e.g., TAITEC DTU-2CN).[2] -

Spectrophotometer: Capable of measuring absorbance at 294 nm and 420 nm.

-

Fluorescence Spectrometer: Excitation 370 nm / Emission 440 nm.

-

Lyophilizer: For drying final products.

-

Dialysis Tubing: 100–500 Da MWCO (Molecular Weight Cut-Off) for removing unreacted glucose (optional but recommended for purity).

Experimental Protocol

Phase 1: Reaction Setup

Objective: Initiate the Maillard reaction under controlled thermodynamic conditions.

-

Buffer Preparation: Prepare a 0.5% (w/v) Sodium Carbonate buffer.[2] Adjust pH to 10.0 using HCl or NaOH if necessary. Note: Alkaline pH favors the nucleophilic attack of the amino group on the carbonyl carbon of the sugar.

-

Reactant Solubilization:

-

Dissolve Lys-Leu to a final concentration of 10 mg/mL .

-

Dissolve D-Glucose to a final concentration of 0.1 M (approx. 18 mg/mL).

-

Combine these in the carbonate buffer.[2]

-

Control: Prepare a "Blank" solution containing only Lys-Leu and a separate "Sugar Blank" containing only Glucose in buffer.

-

-

Thermal Treatment:

-

Aliquot the mixture into screw-cap reaction vials (glass is preferred to avoid plastic leaching at high temps).

-

Incubate at 90°C for exactly 2 hours .

-

Scientific Note: Literature indicates that antioxidant activity peaks at 2 hours. Extending heating to 4–6 hours may degrade bioactive species and increase insoluble melanoidin formation.

-

Phase 2: Quenching and Stabilization

Objective: Halt the reaction immediately to preserve the chemical profile.

-

Ice Shock: Immediately transfer vials from the heating block to an ice-water bath. Incubate for 10 minutes to drop temperature to <4°C.

-

Storage: If analysis is not immediate, store samples at -30°C .

-

Lyophilization (Optional): For long-term storage or solid-state characterization, freeze-dry the supernatant to obtain a brown powder.

Phase 3: Purification (Recommended)

Objective: Remove unreacted glucose which can interfere with cell-based assays (osmotic effects).

-

Dialysis: Transfer the reaction mixture into a dialysis bag (100–500 Da MWCO).

-

Process: Dialyze against distilled water at 4°C for 24 hours, changing the water 3 times. This retains the dipeptide-MRP conjugates while removing free glucose.

Characterization and Quality Control

A. Browning Index (Melanoidin Formation)

The formation of brown pigments is a proxy for the extent of the reaction.

-

Method: Measure Absorbance at 420 nm (

). -

Target: A significant increase compared to the unheated control (0h).

-

Acceptance Criteria:

(Sample) > 5x

B. UV-Absorbance (Intermediate Formation)

-

Method: Measure Absorbance at 294 nm .

-

Significance: Indicates the presence of uncolored intermediates (e.g., reductones, furans) formed during the advanced stages but prior to polymerization.

C. Fluorescence (Cross-linking)

-

Method: Excitation

nm; Emission -

Significance: Detects fluorescent AGEs.[4] While some fluorescence is expected, excessive fluorescence relative to antioxidant activity may indicate "over-cooking."

D. Antioxidant Activity (Functional Validation)

Every batch must be functionally validated.

-

Superoxide Radical Scavenging: Use the PMS-NADH system.

-

Result: Lys-Leu MRPs (2h heat) should exhibit statistically significant scavenging activity compared to unheated Lys-Leu.[2]

Data Interpretation & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Low Browning ( | Reaction incomplete or pH too low. | Verify pH is |

| High Fluorescence / Low Bioactivity | Over-reaction; formation of inert AGEs. | Reduce heating time to 90–100 mins. |

| Precipitation | Formation of insoluble melanoidins. | Filter (0.22 |

| Cell Toxicity | High osmolarity or pH shock. | Ensure dialysis step is performed; neutralize pH before cell application. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of Lys-Leu MRPs.

References

-

The Antioxidant and Antiaging Properties of Maillard Reaction Products Derived From Dipeptide Lys–Leu in Caenorhabditis elegans. Source: PMC / NIH [Link]

-

Optimized preparation and antioxidant activity of glucose-lysine Maillard reaction products. Source: ResearchGate / LWT [Link]

-

Antioxidant activity of sugar-lysine Maillard reaction products in cell free and cell culture systems. Source: PubMed [Link]

-

Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition. Source: MDPI [Link]

Sources

- 1. The Antioxidant and Antiaging Properties of Maillard Reaction Products Derived From Dipeptide Lys-Leu in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antioxidant and Antiaging Properties of Maillard Reaction Products Derived From Dipeptide Lys–Leu in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Extraction of Lys-Leu Dipeptide from Fermented Food Matrices

Introduction: The Significance of Lys-Leu in Fermented Foods

Fermented foods are a rich source of bioactive compounds, among which small peptides are gaining significant attention for their potential health benefits.[1][2] The dipeptide Lys-Leu, composed of lysine and leucine, is of particular interest due to the physiological roles of its constituent amino acids. Lysine is an essential amino acid crucial for protein synthesis and calcium absorption, while leucine is a branched-chain amino acid (BCAA) known for its role in muscle protein synthesis. The microbial fermentation process can liberate such dipeptides from larger proteins, potentially enhancing their bioavailability and biological activity.[2][3]

The extraction and analysis of specific dipeptides like Lys-Leu from complex fermented food matrices present a significant analytical challenge.[4][5] These matrices are intricate mixtures of proteins, fats, carbohydrates, and a myriad of other fermentation byproducts, which can interfere with the isolation and quantification of the target analyte.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust extraction, purification, and analysis of the Lys-Leu dipeptide from fermented food sources. The protocols detailed herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure reproducibility and accuracy.

Part 1: Strategic Approach to Lys-Leu Extraction

A successful extraction strategy for the Lys-Leu dipeptide hinges on a multi-step approach that systematically removes interfering substances while concentrating the target analyte. The overall workflow involves sample homogenization, removal of macromolecules, solid-phase extraction for initial purification and concentration, followed by high-resolution chromatographic separation and mass spectrometric identification.

Experimental Workflow Overview

The following diagram illustrates the key stages in the extraction and analysis of the Lys-Leu dipeptide from a fermented food matrix.

Caption: Overall workflow for Lys-Leu extraction and analysis.

Part 2: Detailed Protocols and Methodologies

This section provides step-by-step protocols for each stage of the extraction process. The rationale behind critical steps is explained to provide a deeper understanding of the methodology.

Protocol 1: Sample Homogenization and Clarification

Objective: To create a homogenous sample lysate and remove large interfering molecules like proteins and polysaccharides.

Materials:

-

Fermented food sample (e.g., fermented dairy, soy products, or cereals)

-

Extraction Buffer: 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Homogenizer (e.g., Polytron or stomacher)

-

Refrigerated centrifuge

-

0.22 µm syringe filters

Procedure:

-

Homogenization: Weigh 10 g of the fermented food sample and homogenize it with 40 mL of cold Extraction Buffer. The acidic nature of the TFA helps in precipitating larger proteins and improves the solubility of the dipeptide.[4]

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. This will pellet insoluble materials and precipitated proteins.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. The resulting clarified extract is now ready for solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) for Dipeptide Enrichment

Objective: To selectively retain the Lys-Leu dipeptide on a solid support while washing away interfering compounds, followed by elution for concentration. A reversed-phase (C18) SPE cartridge is a common choice for peptide purification.[6][7]

Materials:

-

C18 SPE Cartridges (e.g., 500 mg)

-

SPE manifold

-

Conditioning Solution: 100% Acetonitrile (ACN)

-

Equilibration Solution: 0.1% TFA in deionized water

-

Wash Solution: 5% ACN in 0.1% TFA

-

Elution Solution: 50% ACN in 0.1% TFA

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of 100% ACN. This solvates the stationary phase.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 10 mL of 0.1% TFA in deionized water. This prepares the cartridge for sample loading.

-

Sample Loading: Load the clarified extract from Protocol 1 onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 10 mL of the Wash Solution to remove hydrophilic impurities that are not retained on the C18 stationary phase.

-

Elution: Elute the retained peptides, including Lys-Leu, with 5 mL of the Elution Solution. The higher concentration of acetonitrile disrupts the hydrophobic interactions between the peptides and the stationary phase, leading to their elution.[6]

-

Drying: Dry the eluted fraction under a gentle stream of nitrogen or using a vacuum concentrator to remove the solvent.

-

Reconstitution: Reconstitute the dried peptide extract in a small volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis (e.g., 5% ACN in 0.1% formic acid).

SPE Optimization Strategy

The choice of SPE sorbent and elution conditions can be critical. The following table provides a starting point for optimization.

| Parameter | Option 1 (Reversed-Phase) | Option 2 (Mixed-Mode Cation Exchange) | Rationale |

| SPE Sorbent | C18 or C8 | Mixed-Mode Cation Exchange (MCX) | C18 retains peptides based on hydrophobicity.[7] MCX can provide higher selectivity for basic peptides like Lys-Leu due to the presence of the positively charged lysine residue. |

| Wash Solution | 5% ACN, 0.1% TFA | 0.1% Formic Acid in ACN | Removes non-retained and weakly retained impurities. |

| Elution Solution | 50% ACN, 0.1% TFA | 5% Ammonium Hydroxide in 50% ACN | A basic elution buffer is used with MCX to neutralize the charge on the peptide, facilitating its release from the sorbent. |

Part 3: Analytical Separation and Identification

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the separation and identification of peptides.[8]

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Separation

Objective: To achieve high-resolution separation of the Lys-Leu dipeptide from other co-eluting peptides.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

HPLC Gradient Program:

| Time (min) | % Mobile Phase B |

| 0 | 5 |

| 25 | 40 |

| 30 | 95 |

| 35 | 95 |

| 36 | 5 |

| 45 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: 214 nm and 280 nm

Protocol 4: Mass Spectrometry (MS/MS) Identification and Quantification

Objective: To confirm the identity of the Lys-Leu dipeptide and quantify its concentration.

Instrumentation:

-

Electrospray Ionization (ESI) source

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

MS Parameters (Example for a Triple Quadrupole):

-

Ionization Mode: Positive ESI

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): m/z of protonated Lys-Leu ([M+H]⁺)

-

Product Ions (Q3): Characteristic fragment ions of Lys-Leu (e.g., y-ion, b-ion)

-

Collision Energy: Optimized for the specific precursor-product ion transitions.

The use of stable isotope-labeled Lys-Leu as an internal standard is highly recommended for accurate quantification.[5]

Logical Relationship in MS/MS for Identification

The following diagram illustrates the principle of MRM for the specific and sensitive detection of Lys-Leu.

Caption: Logic of MRM for Lys-Leu detection.

Part 4: Overcoming Challenges in Peptide Extraction

Researchers may encounter several challenges during the extraction of dipeptides from complex matrices. Understanding these potential pitfalls is crucial for troubleshooting and obtaining reliable results.

-

Non-Specific Binding: Peptides can adsorb to glass and plastic surfaces, leading to sample loss.[9] Using low-binding polypropylene tubes and minimizing sample transfer steps can mitigate this issue.

-

Peptide Solubility: Dipeptides have varying solubilities depending on their amino acid composition and the pH of the solution.[9] The use of organic modifiers and acids/bases in the extraction and mobile phases can improve solubility.

-

Matrix Effects in MS: Co-eluting compounds from the food matrix can suppress or enhance the ionization of the target peptide, leading to inaccurate quantification. Thorough sample cleanup using SPE and optimized chromatographic separation are essential to minimize matrix effects.

Conclusion

The successful extraction of the Lys-Leu dipeptide from fermented food matrices requires a systematic and well-optimized workflow. The protocols outlined in this application note provide a robust framework for the isolation, purification, and analysis of this and other small bioactive peptides. By understanding the principles behind each step, from initial sample preparation to final mass spectrometric detection, researchers can confidently and accurately explore the peptidome of fermented foods.

References

-

A. E. G. Sant'Ana, et al. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557. [Link]

-

M. A. El-Sayed, et al. (2023). Bioactive Peptides from Fermented Foods: Production Approaches, Sources, and Potential Health Benefits. Foods, 12(23), 4339. [Link]

-

V. D. Ivanova, et al. (2021). Food-derived bioactive peptides-methods for purification and analysis. BIO Web of Conferences, 37, 00010. [Link]

-

G. D. Di Majo, et al. (2018). Identification of New Peptides from Fermented Milk Showing Antioxidant Properties: Mechanism of Action. Journal of Agricultural and Food Chemistry, 66(42), 11042-11051. [Link]

-

L. Zhao, et al. (2024). Research progress on fermentation-produced plant-derived bioactive peptides. Frontiers in Nutrition, 11, 1369345. [Link]

-

Krutzsch, H. C., & Pisano, J. J. (1977). Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives. Methods in enzymology, 47, 391–404. [Link]

-

Li, Y., et al. (2022). Purification and Identification of Antioxidant Peptides from Rice Fermentation of Lactobacillus plantarum and Their Protective Effects on UVA−Induced Oxidative Stress in Skin. Antioxidants, 11(12), 2328. [Link]

-

Okeke, C. A., et al. (2025). Recent advances in bioactive peptides from fermented plant-based foods and their health-promoting effects. Critical Reviews in Food Science and Nutrition, 1-19. [Link]

-

Issaq, H. J., et al. (2007). Separation, detection and quantitation of peptides by liquid chromatography and capillary electrochromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(1), 1–21. [Link]

-

Haynes, K. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters Blog. [Link]

-

Mora, L., et al. (2016). Challenges in the quantitation of naturally generated bioactive peptides in processed meats. Food Research International, 89, 995-1003. [Link]

-

Blackburn, S. (1950). Separation and identification of dipeptides by paper and column chromatography. The Biochemical journal, 46(5), 513–520. [Link]

-

Guo, Y. (Ed.). (2023). Isolation and Extraction of Bioactive Peptides from Food and Food By-Products. Foods. [Link]

-

Sokolowska, T., & Biernat, J. F. (1977). The chromatographic separation of diastereoisomeric dipeptides. Journal of the Chemical Society, Perkin Transactions 1, 1954-1956. [Link]

-

Agilent Technologies. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

-

Gallego, M., et al. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry, 360, 130009. [Link]

-

Leung, H. W., & Laremore, T. N. (2022). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract. Foods, 11(3), 346. [Link]

-

Merlo, L. W., et al. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 23(11), 2928. [Link]

-

Sugihara, F., et al. (2020). Application of Mass Spectrometry Imaging for Visualizing Food Components. Foods, 9(5), 590. [Link]

-

Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

-

Pouliot, Y., & Gauthier, S. F. (2013). Separation of Bioactive Peptides by Electrodialysis with Ultrafiltration Membranes. RUN. [Link]

-

Mamone, G., et al. (2009). Analysis of food proteins and peptides by mass spectrometry-based techniques. Journal of chromatography. A, 1216(43), 7130–7142. [Link]

-

Agyei, D., & He, L. (2024). Separation methods for food protein purification and analysis. Open Exploration, 1, 1-15. [Link]

-

Al-Jedah, J. H., & Robinson, R. K. (2002). New potentially antihypertensive peptides liberated in milk during fermentation with selected lactic acid bacteria and kombucha. Journal of Food Protection, 65(12), 1990-1994. [Link]

-

Jüngling, E., et al. (2025). Mass Spectrometry of Proteins, Peptides and Small Molecules for Food Authentication – A Systematic Survey. Food Additives & Contaminants: Part A, 1-21. [Link]

-

Sharma, S., et al. (2023). Bioactive peptides from fermented foods and their relevance in COVID-19 mitigation. Food Production, Processing and Nutrition, 5(1), 53. [Link]

Sources

- 1. Bioactive Peptides from Fermented Foods: Production Approaches, Sources, and Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Research progress on fermentation-produced plant-derived bioactive peptides [frontiersin.org]

- 4. bio-conferences.org [bio-conferences.org]

- 5. eurofir.eu [eurofir.eu]

- 6. Identification of New Peptides from Fermented Milk Showing Antioxidant Properties: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of food proteins and peptides by mass spectrometry-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

Precision Profiling of Lys-Leu (KL) Peptides: An HPLC-Based In Vitro ACE Inhibitory Assay

Executive Summary

This application note details a high-precision protocol for quantifying the Angiotensin-Converting Enzyme (ACE) inhibitory potential of the dipeptide Lys-Leu (KL). Unlike traditional spectrophotometric methods that rely on ethyl acetate extraction—often introducing variability and safety concerns—this protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This approach ensures direct, quantitative separation of the substrate (Hippuryl-His-Leu, HHL) from the product (Hippuric Acid, HA), providing superior sensitivity and reproducibility essential for drug development and nutraceutical validation.

Part 1: Scientific Foundation & Mechanism

The Renin-Angiotensin System (RAS) Target

ACE (EC 3.4.15.[1][2][3]1) is a central component of the Renin-Angiotensin System (RAS).[1][2] It functions as a zinc-metallopeptidase that cleaves the C-terminal dipeptide (His-Leu) from Angiotensin I to produce the potent vasoconstrictor Angiotensin II.[2] Simultaneously, it degrades Bradykinin, a vasodilator.[4]

Lys-Leu (KL) Mechanism: Bioactive dipeptides like Lys-Leu typically act as competitive inhibitors . They mimic the C-terminal residues of ACE substrates, binding to the active site (specifically interacting with the Zinc ion and the S1/S2 subsites) and preventing the hydrolysis of the physiological substrate.

Pathway Visualization

The following diagram illustrates the RAS pathway and the specific intervention point of the Lys-Leu peptide.

Caption: Figure 1. Mechanism of Action: Lys-Leu competes with Angiotensin I for the ACE active site, blocking the production of the vasoconstrictor Angiotensin II.

Part 2: Experimental Protocol

Materials & Reagents

To ensure data integrity (E-E-A-T), use reagents of the highest purity.

| Reagent | Specification | Purpose |

| ACE Enzyme | From Rabbit Lung (≥ 2.0 units/mg protein) | Target enzyme source. |

| Substrate (HHL) | Hippuryl-His-Leu (≥ 98% purity) | Synthetic substrate mimicking Angiotensin I. |

| Inhibitor (Sample) | Lys-Leu (KL) Dipeptide (Synthetic, ≥ 95%) | The test compound.[2] |

| Positive Control | Captopril (≥ 98%) | Validates assay performance (Known IC50 ~20 nM). |

| Internal Standard | Hippuric Acid (HA) | Used to build the calibration curve.[4] |

| Buffer System | 50 mM Sodium Borate (pH 8.[4]3) + 300 mM NaCl | Mimics physiological ionic strength and pH optima. |

Solution Preparation

-

Borate Buffer (pH 8.3): Dissolve boric acid and NaCl in ultrapure water. Adjust pH to 8.3 using NaOH. Critical: The 300 mM NaCl is essential for ACE activation; without it, activity will be negligible.

-

ACE Stock Solution: Dissolve ACE in Borate Buffer to 0.1 U/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

HHL Substrate Solution: Prepare 5 mM HHL in Borate Buffer.[5] Prepare fresh daily to prevent spontaneous hydrolysis.

-

Lys-Leu Sample: Dissolve in Borate Buffer. Prepare a concentration range (e.g., 0.01 mM to 10 mM) for IC50 determination.

Assay Workflow (HPLC Method)

This workflow minimizes handling errors and ensures precise reaction termination.

Caption: Figure 2. Step-by-step experimental workflow for the HPLC-based ACE inhibitory assay.

Detailed Steps:

-

Reaction Setup: In 1.5 mL microcentrifuge tubes, combine:

-

Sample: 10 µL of Lys-Leu solution (or Buffer for Control).

-

Enzyme: 10 µL of ACE solution (0.1 U/mL).

-

-

Pre-Incubation: Incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme active site before the substrate competes.

-

Initiation: Add 20 µL of HHL Substrate (5 mM) .

-

Reaction: Incubate at 37°C for exactly 30 minutes in a shaking water bath or thermomixer.

-

Termination: Stop the reaction immediately by adding 40 µL of 1M HCl . Vortex vigorously.

-

Note: Acidification protonates the product and stops enzymatic activity.

-

-

Clarification: Centrifuge at 10,000 x g for 5 mins or filter through a 0.45 µm PVDF filter to protect the HPLC column.

HPLC Instrumentation & Parameters

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Absorbance at 228 nm (Maximal absorbance for the benzoyl group of Hippuric Acid).

-

Injection Volume: 10-20 µL.

Part 3: Data Analysis & Validation

Calculation of Inhibition

Quantify the peak area of Hippuric Acid (HA).[4][6] Do not integrate the HHL peak for calculation, as substrate depletion is less sensitive than product formation.

[1]- : Peak area of HA in the presence of Lys-Leu.

- : Peak area of HA in the buffer control (Maximal Activity).

IC50 Determination

To determine the concentration required to inhibit 50% of ACE activity (

-

Test at least 5 concentrations of Lys-Leu (e.g., 10, 50, 100, 500, 1000 µM).

-

Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) .[1]

-

Fit the data using a Non-linear Regression (Sigmoidal Dose-Response) model:

Validation Criteria (Self-Validating System)

A valid assay must meet these criteria before data acceptance:

-

Linearity: The HA standard curve must have

. -

Signal-to-Noise: The Control HA peak must be >10x the baseline noise.

-

Positive Control: Captopril (approx. 20 nM) must show >50% inhibition.

-

Z-Factor: For high-throughput screening,

is required.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Enzyme Activity | Incorrect pH or lack of Chloride ions. | Ensure Buffer is pH 8.3 and contains 300 mM NaCl .[4] ACE is chloride-dependent. |

| Co-elution of Peaks | Mobile phase too strong (high ACN). | Reduce ACN to 15-20% or use a gradient elution (5% -> 60% B over 20 mins). |

| High Background | Spontaneous hydrolysis of HHL. | Prepare HHL fresh. Keep stock on ice. Subtract "Blank" (Enzyme added after HCl). |

| Variable IC50 | Temperature fluctuations. | Use a calibrated thermomixer rather than a static air incubator. |

References

-

Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637–1648.

- Wu, J., et al. (2017). Assessment of in vitro ACE inhibitory activity of peptides: A critical review of protocols and pitfalls. Food Chemistry, 221, 435-442.

-

BenchChem. Application Notes and Protocols: Assessing Angiotensin-Converting Enzyme (ACE) Inhibition.

- Vermeirssen, V., et al. (2002). A quantitative in vitro assay for ACE inhibitors in protein hydrolysates using HPLC. Journal of Biochemical and Biophysical Methods, 51(1), 75-87.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk [mdpi.com]

- 3. Purification, Identification, and Inhibitory Mechanisms of a Novel ACE Inhibitory Peptide from Torreya grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Resolving Lysylleucine Interference from Isoleucine Isomers in LC-MS/MS Amino Acid Analysis

Technical Support Center: Troubleshooting Guide

Welcome to the Advanced Applications Support Center. As targeted metabolomics and clinical diagnostics demand higher throughput, analytical scientists frequently encounter complex isobaric overlaps. This guide addresses a critical, often-overlooked challenge: the interference of the dipeptide Lysylleucine (Lys-Leu) with Isoleucine (Ile) isomers (Leucine, Isoleucine, and allo-Isoleucine) during LC-MS/MS quantification.

Section 1: Mechanistic Causality – The Root of the Interference

Q: Why does a dipeptide like Lysylleucine interfere with the quantification of single amino acids like Isoleucine and Allo-isoleucine?